endothelin 1, Ala(3,11)-
Description
Overview of Endothelin-1 (B181129) (ET-1) in Biological Research
Endothelin-1 (ET-1) is a potent 21-amino acid peptide first isolated from vascular endothelial cells. nih.govwikipedia.orgoup.com It is recognized as one of the most powerful vasoconstrictors known, playing a crucial role in the regulation of vascular tone and blood pressure. nih.govastrazeneca.com The biological effects of ET-1 are mediated through two distinct G protein-coupled receptor subtypes: the Endothelin A (ETA) and Endothelin B (ETB) receptors. nih.govguidetopharmacology.org
Generally, ETA receptors are located on vascular smooth muscle cells, and their activation by ET-1 leads to sustained vasoconstriction. oup.comastrazeneca.com ETB receptors are primarily found on endothelial cells and their activation can lead to the release of vasodilators like nitric oxide, promoting vasorelaxation. oup.comnih.gov However, ETB receptors can also be present on smooth muscle cells in some vascular beds, where they too can mediate vasoconstriction. guidetopharmacology.org Given its powerful effects and the widespread distribution of its receptors, the ET-1 pathway is implicated in a variety of physiological processes and is a key factor in the pathophysiology of several cardiovascular diseases, including hypertension and heart failure. nih.govoup.comastrazeneca.commdpi.com
Rationale for Endothelin Analog Development in Experimental Pharmacology
The endothelin family consists of three distinct peptides (ET-1, ET-2, and ET-3), each with varying affinities for the ETA and ETB receptors. cam.ac.uk ET-1 and ET-2 bind to both receptor subtypes with high affinity, making them non-selective agonists. cam.ac.uknih.gov This lack of selectivity poses a challenge for researchers aiming to dissect the specific physiological or pathological roles of each receptor subtype.
To overcome this, scientists have developed synthetic peptide analogs through targeted structural modifications. nih.govahajournals.org By altering the amino acid sequence, such as through substitutions or truncations, it is possible to create molecules that bind preferentially to either the ETA or ETB receptor. nih.govnih.govjst.go.jp These selective agonists and antagonists are invaluable experimental tools, allowing for the precise investigation of the distinct signaling pathways and functions governed by each receptor, thereby clarifying their individual contributions to health and disease. cam.ac.uknih.gov
Specific Focus: Endothelin 1, Ala(3,11)- as a Research Tool
Endothelin 1, Ala(3,11)- is a synthetic analog of Endothelin-1 designed specifically for research purposes. nih.govsigmaaldrich.com Its structure is derived from the native ET-1 sequence but with a critical modification: the four cysteine residues at positions 1, 3, 11, and 15 are replaced with alanine (B10760859) residues. guidetopharmacology.orgebiohippo.com This substitution prevents the formation of the two intramolecular disulfide bonds that characterize the native ET-1 peptide, resulting in a linear, rather than bicyclic, structure. nih.govnih.gov
This structural alteration confers a significant change in its pharmacological profile. Endothelin 1, Ala(3,11)- acts as a potent and highly selective agonist for the ETB receptor, with dramatically reduced affinity for the ETA receptor. guidetopharmacology.orgebiohippo.comrndsystems.com This selectivity makes it an essential tool for isolating and studying ETB receptor-mediated functions.
Receptor Selectivity Profile of Endothelin 1, Ala(3,11)-
The table below summarizes the binding affinity of Endothelin 1, Ala(3,11)- for endothelin receptor subtypes, highlighting its pronounced selectivity for the ETB receptor.
| Compound | Receptor Subtype | IC50 (nM) | Relative Affinity |
| Endothelin 1, Ala(3,11)- | ETB | 0.33 rndsystems.com | ~6600-fold selective for ETB rndsystems.com |
| ETA | 2200 rndsystems.com | ||
| Endothelin-1 | ETB | Sub-nanomolar nih.gov | Non-selective nih.gov |
| ETA | Sub-nanomolar nih.gov | ||
| IC50 is the concentration of a ligand that displaces 50% of a radiolabeled ligand from its receptor, indicating binding affinity. |
Detailed Research Findings
The high selectivity of Endothelin 1, Ala(3,11)- allows researchers to differentiate the physiological effects of ETB receptor activation from those of the ETA receptor. For example, while ET-1 typically produces a biphasic hemodynamic response characterized by transient vasodilation (an ETB-mediated effect) followed by potent and sustained vasoconstriction (primarily an ETA-mediated effect), Endothelin 1, Ala(3,11)- elicits a distinct response. nih.gov
Studies in anesthetized rats have provided clear evidence of its selective action.
Hemodynamic Effects of Endothelin Analogs in Anesthetized Rats
| Compound Administered | Initial Effect | Secondary Effect | Implied Receptor Mediation |
| Endothelin 1, Ala(3,11)- | Marked decrease in arterial pressure (vasodilation) nih.gov | Small, delayed increase in arterial pressure (vasoconstriction) nih.gov | Primarily ETB-mediated vasodilation; minor ETA/ETB-mediated vasoconstriction nih.gov |
| Endothelin-1 (ET-1) | Transient decrease in arterial pressure (vasodilation) nih.gov | Marked and prolonged increase in arterial pressure (vasoconstriction) nih.gov | ETB-mediated vasodilation followed by potent ETA-mediated vasoconstriction nih.gov |
| This table is based on findings from studies investigating hemodynamic responses to intravenous administration of the peptides. |
These findings demonstrate that Endothelin 1, Ala(3,11)- is a crucial pharmacological tool. Its ability to preferentially activate ETB receptors allows for the precise characterization of ETB-mediated vasorelaxation and distinguishes it from the powerful vasoconstrictor effects mediated by ETA receptors. nih.govnih.gov
Properties
CAS No. |
121185-73-7 |
|---|---|
Molecular Formula |
C12H10N2O2 |
Synonyms |
endothelin 1, Ala(3,11)- |
Origin of Product |
United States |
Synthesis and Structural Considerations of Endothelin 1, Ala 3,11
Peptide Synthesis Methodologies
The chemical synthesis of endothelin analogs like Endothelin 1, Ala(3,11)- is a complex process that leverages established and modified peptide synthesis techniques to build the 21-amino-acid chain and introduce specific modifications.
Solid-phase peptide synthesis (SPPS) is the predominant method for producing synthetic peptides, including endothelin analogs. acs.orgresearchgate.net This technique involves assembling a peptide chain sequentially while the C-terminal end is anchored to an insoluble polymer resin. acs.org The process consists of repetitive cycles of coupling protected amino acids to the growing chain and deprotecting the newly added residue's N-terminus to allow for the next coupling reaction. researchgate.net
For endothelin analogs, synthesis is often performed using a semiautomatic solid-phase synthesizer. nih.gov The choice of chemical strategy is crucial. One common approach is Boc chemistry, which uses a tert-butyloxycarbonyl (Boc) group to protect the alpha-amino group of the amino acids. nih.gov Alternatively, Fmoc chemistry, utilizing a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, is widely employed. acs.orgresearchgate.net After the complete peptide chain is assembled on the resin, it is cleaved from the support and all side-chain protecting groups are removed to yield the crude peptide, which is then purified, typically by high-performance liquid chromatography (HPLC). researchgate.net
The synthesis of modified peptides like endothelin analogs often requires specific coupling procedures to ensure high yield and purity. The choice of coupling reagents is critical for efficiently forming the peptide bonds between amino acids. acs.orgnih.gov
In syntheses utilizing Boc chemistry, reagents such as BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIEA) in a solvent such as dimethylformamide (DMF) are used to facilitate the coupling steps. nih.gov
For syntheses employing the Fmoc strategy, a common coupling cocktail includes HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole) with DIEA in DMF. acs.org The progress of each coupling step is carefully monitored, often using a qualitative method like the Kaiser test to detect any remaining free primary amines. acs.org For certain complex analogs, specialized, photolabile caged building blocks, such as those incorporating the 4-methoxy-7-nitroindoline (MNI) group, have been developed to be compatible with Fmoc SPPS, preventing common side reactions. researchgate.net
Structural Modifications and Their Implications for Research Applications
Altering the primary structure of ET-1 by substituting key amino acids provides valuable insights into its function. The replacement of cysteine residues with alanine (B10760859) is a particularly important modification for studying the role of the peptide's disulfide bridges.
Native endothelin-1 (B181129) is a bicyclic peptide characterized by two intramolecular disulfide bridges, one connecting Cys1 and Cys15, and another between Cys3 and Cys11. nih.gov These bridges are critical for maintaining the specific three-dimensional structure of the peptide, which is essential for its potent biological activity.
Substituting cysteine residues with alanine, an amino acid with a small, non-reactive methyl side chain, effectively removes the ability to form disulfide bonds. ebiohippo.comnih.gov The replacement of Cys3 and Cys11 with alanine specifically eliminates the Cys3-Cys11 disulfide bridge. This modification results in a more flexible, partially linearized peptide structure compared to the native, constrained bicyclic form. Investigating such analogs helps researchers to dissect the structural requirements for receptor binding and activation. For instance, the complete removal of both disulfide bridges by replacing all four cysteine residues with alanine, as in [Ala1,3,11,15]-ET-1, leads to a linear peptide that exhibits dramatically altered receptor selectivity. guidetopharmacology.orgnih.gov
The removal of disulfide bridges through alanine substitution induces significant conformational changes. The native structure of ET-1 includes a helical region. nih.gov Research has shown that even without the constraints of the disulfide bridges, certain structural motifs, such as a single helical turn, may be preserved and are important for biological activity. nih.gov For example, studies on truncated ET-1 analogs suggest that a helical turn between residues Val12 and Cys15 is a key factor for the proper orientation of the Tyr13 side-chain, which is considered a major pharmacophore for ETA receptor-related actions. nih.gov
The properties of Endothelin 1, Ala(3,11)- can be better understood by comparing it to other alanine-substituted analogs. The most studied of these is [Ala1,3,11,15]-ET-1, a linear analog where all four cysteines are replaced. guidetopharmacology.orgebiohippo.comnih.gov
[Ala1,3,11,15]-ET-1 is a potent and highly selective agonist for the ETB receptor, with a much lower affinity for the ETA receptor compared to native ET-1. nih.govnih.gov This demonstrates that the bicyclic structure conferred by the disulfide bridges is not essential for ETB receptor binding, but it is crucial for high-affinity ETA receptor interaction. nih.govnih.gov Other analogs, such as [Ala11,15]Ac-ET-1(6-21) (BQ3020), are also selective ETB receptor agonists. guidetopharmacology.org In contrast, some substitutions can have different effects; for example, replacing residues 11 and 15 with alanine in certain truncated fragments resulted in analogs that were practically devoid of activity at either ETA or ETB receptors. nih.gov The specific position of the alanine substitution is therefore critical in determining the resulting pharmacological profile.
Table 1: Comparison of Select Alanine-Substituted Endothelin-1 Analogs
| Analog Name | Substitution(s) | Key Structural Change | Receptor Selectivity Profile |
|---|---|---|---|
| Endothelin 1, Ala(3,11)- | Cys3 -> Ala, Cys11 -> Ala | Removal of Cys3-Cys11 disulfide bridge; partial linearization | Alters receptor interaction, contribution to selectivity under investigation researchgate.net |
| [Ala1,3,11,15]-ET-1 | Cys1,3,11,15 -> Ala | Complete removal of both disulfide bridges; fully linear peptide guidetopharmacology.orgebiohippo.com | Potent and selective ETB receptor agonist ebiohippo.comnih.gov |
| [Ala11,15]Ac-ET-1(6-21) (BQ3020) | Cys11 -> Ala, Cys15 -> Ala | Removal of Cys11-Cys15 disulfide bridge in a truncated analog | Selective ETB receptor agonist guidetopharmacology.orgnih.gov |
| Suc-[Glu9, Ala11,15]-ET-1(8-21) (IRL-1620) | Cys11 -> Ala, Cys15 -> Ala | Removal of Cys11-Cys15 disulfide bridge in a truncated and modified analog | Highly specific ETB receptor agonist nih.govresearchgate.net |
This comparative analysis highlights how modifying the disulfide bridge structure through alanine substitutions is a powerful tool for developing receptor-selective ligands and for probing the structural basis of endothelin-receptor interactions.
Receptor Pharmacology and Binding Dynamics of Endothelin 1, Ala 3,11
Endothelin Receptor Subtype Selectivity
The defining pharmacological characteristic of endothelin 1, Ala(3,11)- is its pronounced selectivity for the ETB receptor over the ETA receptor. This selectivity has been demonstrated across various experimental systems and is a cornerstone of its use in research.
Affinity for Endothelin A (ETA) Receptors in Experimental Systems
Studies consistently show that endothelin 1, Ala(3,11)- possesses a significantly lower affinity for the ETA receptor subtype. In competitive binding experiments, very high concentrations of the compound are required to displace radiolabeled ligands from ETA receptors.
For instance, in studies using vascular smooth muscle cells (A-10 cells), which predominantly express ETA receptors, endothelin 1, Ala(3,11)- demonstrated a low affinity with a Kᵢ value of 125 nmol/L. ahajournals.org Another study reported an IC₅₀ value of 2200 nM for the displacement of [¹²⁵I]-ET-1 from ETA receptors. rndsystems.com This low affinity underscores the compound's selectivity, making it a poor ligand for ETA receptors.
Affinity for Endothelin B (ETB) Receptors in Experimental Systems
In stark contrast to its interaction with ETA receptors, endothelin 1, Ala(3,11)- binds to ETB receptors with high affinity. This has been observed in a variety of tissues and cell lines that are rich in ETB receptors.
Research has shown that [Ala¹,³,¹¹,¹⁵]ET-1 binds to ETB receptors with an affinity that is approximately 1,700 times higher than its affinity for ETA receptors. nih.gov In competitive binding assays, it effectively displaces [¹²⁵I]-ET-1 from ETB receptors with an IC₅₀ value of 0.33 nM. rndsystems.com Similarly, experiments on Girardi heart cells, which mainly possess ETB receptors, showed a Kᵢ value of 0.2 nmol/L. ahajournals.org The high affinity for ETB receptors is a consistent finding across different experimental models.
Table 1: Comparative Binding Affinities of Endothelin 1, Ala(3,11)- for ET Receptor Subtypes
| Receptor Subtype | Experimental System | Ligand Displaced | Affinity Value (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|---|
| ETₐ | Vascular Smooth Muscle Cells (A-10) | [¹²⁵I]ET-1 | 125 nmol/L (Kᵢ) | ahajournals.org |
| ETₐ | Not specified | [¹²⁵I]ET-1 | 2200 nM (IC₅₀) | rndsystems.com |
| ETₑ | Not specified | [¹²⁵I]ET-1 | 0.33 nM (IC₅₀) | rndsystems.com |
| ETₑ | Girardi Heart Cells | [¹²⁵I]ET-1 | 0.2 nmol/L (Kᵢ) | ahajournals.org |
Agonistic Properties at ETB Receptors
Beyond simple binding, endothelin 1, Ala(3,11)- functions as a potent and selective agonist at the ETB receptor. Its activation of ETB receptors triggers downstream physiological responses characteristic of this pathway.
Studies have demonstrated that peptides with high affinity for ETB receptors, such as [Ala¹,³,¹¹,¹⁵]ET-1, elicit endothelium-dependent vasorelaxation in porcine pulmonary arteries. nih.gov This effect is directly correlated with their binding affinity for the ETB receptor. nih.gov In anesthetized rats, administration of [Ala¹,³,¹¹,¹⁵]ET-1 induced an initial and marked decrease in arterial pressure, accompanied by regional vasodilation, a response attributed to ETB receptor activation. nih.gov These findings confirm that endothelin 1, Ala(3,11)- not only binds to ETB receptors with high affinity but also functionally activates them, leading to measurable physiological outcomes. nih.govnih.gov
Receptor Binding Studies in Research Models
The unique binding profile of endothelin 1, Ala(3,11)- has been extensively characterized through various research models, including competitive binding assays and autoradiographic analyses.
Competitive Binding Assays using Radiolabeled Ligands
Competitive binding assays are a fundamental technique used to determine the affinity and selectivity of ligands for their receptors. In these assays, unlabeled ligands like endothelin 1, Ala(3,11)- compete with a fixed concentration of a radiolabeled ligand for binding to receptor sites.
In a typical assay, membranes from cells or tissues expressing endothelin receptors are incubated with a radiolabeled endothelin ligand, such as [¹²⁵I]ET-1. The addition of increasing concentrations of unlabeled endothelin 1, Ala(3,11)- results in a dose-dependent displacement of the radiolabeled ligand from ETB receptors, while showing minimal displacement from ETA receptors. ahajournals.orgrndsystems.com For example, in experiments with Girardi heart cells (ETB-rich), [Ala¹,³,¹¹,¹⁵]ET-1 effectively displaced [¹²⁵I]ET-1. ahajournals.org Conversely, in A-10 cells (ETA-rich), significantly higher concentrations were needed for displacement. ahajournals.org These assays have been crucial in quantifying the high selectivity of this compound for the ETB receptor subtype.
Quantitative Autoradiographic Analysis of Receptor Distribution in Tissues (e.g., human coronary artery, ventricle, atrium)
Quantitative autoradiography allows for the visualization and quantification of receptor distribution within tissue sections. This technique has been employed to map the location of endothelin receptor subtypes in various human cardiovascular tissues, using selective ligands like endothelin 1, Ala(3,11)-.
A key study investigated endothelin receptors in the human coronary artery, ventricle, and atrium using quantitative receptor autoradiography. eur.nl The study utilized radiolabeled ligands like [¹²⁵I]ET-1 and [¹²⁵I]Sarafotoxin S6b and examined their displacement by unlabeled ligands, including the ETB-selective [Ala¹,³,¹¹,¹⁵]ET-1 and the ETA-selective BQ-123. eur.nl
The results revealed that specific binding was more dense in the atrium and coronary artery compared to the ventricular muscle. eur.nl In the coronary artery, binding was particularly concentrated in the medial layer. eur.nl
Displacement studies showed that in the human ventricle and atrium, both [Ala¹,³,¹¹,¹⁵]ET-1 and BQ-123 produced biphasic displacement of [¹²⁵I]ET-1 and [¹²⁵I]Sarafotoxin S6b, indicating the presence of both ETA and ETB receptor subtypes. eur.nl The proportions of these subtypes were estimated to be roughly equal in the ventricle. eur.nl
In the human coronary artery, the displacement of [¹²⁵I]ET-1 by [Ala¹,³,¹¹,¹⁵]ET-1 was monophasic, with a pIC₅₀ value of 6.40 ± 0.12. eur.nl This suggests a predominance of one receptor type binding this ligand in this specific tissue under these experimental conditions. eur.nl These autoradiographic studies provide critical insights into the anatomical localization and relative abundance of endothelin receptor subtypes in the human heart and associated vasculature.
Table 2: Quantitative Autoradiographic Displacement Data in Human Cardiovascular Tissues
| Tissue | Radioligand | Displacing Ligand | pIC₅₀ (High Affinity) | pIC₅₀ (Low Affinity) | Receptor Subtype Indicated | Reference |
|---|---|---|---|---|---|---|
| Human Ventricle | [¹²⁵I]ET-1 / [¹²⁵I]Sarafotoxin S6b | [Ala¹,³,¹¹,¹⁵]ET-1 | Biphasic Displacement | Biphasic Displacement | ETₐ and ETₑ | eur.nl |
| Human Atrium | [¹²⁵I]ET-1 / [¹²⁵I]Sarafotoxin S6b | [Ala¹,³,¹¹,¹⁵]ET-1 | Biphasic Displacement | Biphasic Displacement | ETₐ and ETₑ | eur.nl |
| Human Coronary Artery | [¹²⁵I]ET-1 | [Ala¹,³,¹¹,¹⁵]ET-1 | 6.40 ± 0.12 | Monophasic | ETₐ | eur.nl |
| Human Coronary Artery | [¹²⁵I]Sarafotoxin S6b | [Ala¹,³,¹¹,¹⁵]ET-1 | 8.40 ± 0.14 | 6.99 ± 0.09 | Non-ETₐ, Non-ETₑ | eur.nl |
Structure-Activity Relationships in Endothelin 1, Ala(3,11)- Analogs
The modification of the native Endothelin-1 (B181129) (ET-1) structure, particularly through the substitution of cysteine residues with alanine (B10760859) at positions 3 and 11, fundamentally alters its pharmacology. This section explores the structure-activity relationships (SAR) of such analogs, focusing on the critical amino acid sequences for receptor interaction and the profound impact of converting the peptide from a cyclic to a linear structure.
Identification of Key Amino Acid Sequences for Receptor Recognition
The interaction of endothelin analogs with their receptors is highly dependent on specific amino acid residues. For linear analogs of ET-1, such as those with Ala(3,11) substitutions, the C-terminal portion of the peptide plays a crucial role in receptor binding and recognition.
Research using a linear peptide analog, [Ala1,3,11,15]ET-1, where both disulfide bridges of the native ET-1 are removed by alanine substitution, has provided significant insights. nih.gov Studies involving truncated versions of this linear analog have successfully identified the core sequence required for binding to the ETB receptor. nih.gov The findings indicate that the sequence spanning from glutamic acid at position 10 to tryptophan at position 21 (Glu10-Trp21) is essential for high-affinity binding to the ETB receptor. nih.gov
Further analysis of these truncated linear peptides revealed more specific requirements. Analogs such as 4AlaET-1(6-21), 4AlaET-1(8-21), and N-acetyl-4AlaET-1(10-21) retained a high affinity for the ETB receptor. nih.gov However, the removal of additional residues from the C-terminus, as seen in analogs 4AlaET-1(6-20) and 4AlaET-1(11-21), led to a marked decrease in binding affinity. nih.gov This underscores the critical importance of the terminal tryptophan residue (Trp21) for bioactivity, a finding consistent with studies on native ET-1 where its deletion results in a complete loss of activity. ahajournals.orgnih.gov The hydrophobic C-terminus of endothelin is consistently shown to be essential for its biological function. ahajournals.org
Table 1: Binding Affinity of Truncated Linear ET-1 Analogs to the ETB Receptor
This interactive table summarizes the relative binding affinities of different truncated analogs of [Ala1,3,11,15]ET-1, highlighting the essential nature of the C-terminal sequence.
| Analog Name | Amino Acid Sequence | Relative ETB Receptor Affinity |
| [Ala1,3,11,15]ET-1 (4AlaET-1) | Full-length linear analog | High |
| 4AlaET-1(6-21) | Truncated (residues 6-21) | High |
| 4AlaET-1(8-21) | Truncated (residues 8-21) | High |
| N-acetyl-4AlaET-1(10-21) | Truncated (residues 10-21), N-terminally acetylated | High |
| 4AlaET-1(6-20) | Truncated (residues 6-20), lacks Trp21 | Remarkably Reduced |
| 4AlaET-1(11-21) | Truncated (residues 11-21) | Remarkably Reduced |
Data sourced from a study on the structural requirements of ET-1 for ETB receptor recognition. nih.gov
Influence of Linear versus Cyclic Structures on Receptor Affinity and Activity
The native Endothelin-1 is a bicyclic peptide, containing two crucial intramolecular disulfide bonds (Cys1-Cys15 and Cys3-Cys11). ahajournals.orgnih.gov These bonds create a rigid, folded structure that is vital for its interaction with both ETA and ETB receptors. ahajournals.org The substitution of cysteine residues at positions 3 and 11 with alanine, as in Endothelin 1, Ala(3,11)-, prevents the formation of one of these disulfide bridges, leading to a more flexible, linear-like structure.
This structural modification has a profound impact on receptor pharmacology. While the cyclic native ET-1 binds with high, sub-nanomolar affinity to both ETA and ETB receptor subtypes, the linear analog [Ala1,3,11,15]ET-1 demonstrates remarkable receptor selectivity. nih.gov This linear peptide binds to the ETB receptor with an affinity 1,700 times higher than its affinity for the ETA receptor, effectively making it a highly selective ETB agonist. nih.govscientificlabs.ie This demonstrates that the disulfide bridges are not required for ETB receptor binding; in fact, their removal enhances ETB selectivity. nih.gov
Conversely, the cyclic structure is important for high-affinity binding to the ETA receptor. Studies where the disulfide bonds in native ET-1 are reduced and alkylated show a significant decrease in contractile activity, which is primarily mediated by ETA receptors. ahajournals.org Similarly, creating linear ET-1 fragments by capping the cysteine residues at positions 11 and 15 resulted in peptides that were virtually devoid of activity at either ETA or ETB receptors. nih.gov This highlights that while linearization through specific alanine substitutions can produce potent and selective ETB agonists, the cyclic conformation is generally critical for the broad, high-potency activity of native Endothelin-1. ahajournals.orgnih.gov
Table 2: Receptor Selectivity Profile of Cyclic vs. Linear Endothelin Analogs
This interactive table compares the receptor binding characteristics of native cyclic ET-1 with its linear analog, [Ala1,3,11,15]ET-1.
| Compound | Structure | ETA Receptor Affinity | ETB Receptor Affinity | Receptor Selectivity |
| Endothelin-1 (ET-1) | Bicyclic | High | High | Non-selective |
| [Ala1,3,11,15]ET-1 | Linear | Very Low | High | ETB Selective |
Data compiled from studies on ET-1 and its linear analogs. nih.gov
Molecular Mechanisms and Intracellular Signaling Pathways Elucidated Using Endothelin 1, Ala 3,11
Activation of G-Protein Coupled Receptors (GPCRs) by Endothelin 1, Ala(3,11)-
Endothelin 1, Ala(3,11)- primarily exerts its effects through interaction with two subtypes of G-protein coupled receptors: the endothelin type A (ETA) and endothelin type B (ETB) receptors. These receptors are integral membrane proteins that, upon ligand binding, undergo a conformational change, leading to the activation of intracellular heterotrimeric G proteins.
While Endothelin-1 (B181129) and -2 bind to both ETA and ETB receptors with high affinity, Endothelin-3 shows a preference for the ETB receptor. nih.gov The analog [Ala1,3,11,15]ET-1, a related compound where all four cysteine residues are substituted with alanine (B10760859), is recognized as a selective ETB receptor agonist. nih.govguidetopharmacology.org This selectivity is crucial for differentiating the physiological roles mediated by each receptor subtype. For instance, ETA receptors, predominantly found on vascular smooth muscle cells, are mainly responsible for vasoconstriction and cell proliferation. nih.govrpsg.org.uk In contrast, ETB receptors are located on endothelial cells and can mediate both vasoconstriction and vasodilation. nih.govmdpi.com
The binding of an agonist like Endothelin 1, Ala(3,11)- to its receptor initiates a cascade of intracellular events. Both ETA and ETB receptors can couple to various G proteins, including Gq, G11, Gs, and Gi2, allowing them to stimulate multiple effector pathways simultaneously. guidetopharmacology.orgbiorxiv.org This promiscuous coupling contributes to the diverse physiological responses elicited by endothelin receptor activation.
Table 1: Receptor Binding Profile of Endothelin Analogs
| Compound | Receptor Selectivity | Primary Location of Receptor | Primary Function |
| Endothelin-1 (ET-1) | ETA and ETB | Vascular smooth muscle cells (ETA), Endothelial cells (ETB) | Vasoconstriction, Vasodilation, Cell proliferation |
| [Ala1,3,11,15]ET-1 | Selective ETB agonist | Endothelial cells | Vasodilation, Clearance of ET-1 |
Downstream Signaling Cascades in Experimental Cell Models
The activation of ETA and ETB receptors by Endothelin 1, Ala(3,11)- triggers a variety of downstream signaling cascades that have been extensively studied in various experimental cell models. These pathways ultimately dictate the cellular response to the initial stimulus.
A primary signaling pathway activated by endothelin receptors, particularly through Gq/11 coupling, is the activation of Phospholipase C-β (PLCβ). biorxiv.org PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. jst.go.jp This rapid increase in intracellular Ca2+ concentration is a critical event that mediates numerous cellular processes, including muscle contraction, cell proliferation, and neurotransmitter release. jst.go.jp The activation of endothelin receptors by agonists like ET-1 is known to induce a significant increase in intracellular Ca2+ levels. jst.go.jp
Endothelin receptor activation is also known to stimulate the mitogen-activated protein kinase (MAPK) pathways. These pathways, which include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial for regulating cell growth, differentiation, and stress responses. The specific MAPK pathway activated can depend on the cell type and the specific endothelin receptor subtype involved.
The phosphatidylinositol 3-kinase (PI3K)-Akt pathway is another important signaling cascade that can be activated by endothelin receptors. This pathway is centrally involved in cell survival, growth, and metabolism. Upon activation, PI3K phosphorylates phosphoinositides, leading to the recruitment and activation of Akt (also known as protein kinase B). Activated Akt then phosphorylates a variety of downstream targets to mediate its effects.
The diacylglycerol (DAG) produced from PLCβ-mediated PIP2 hydrolysis, along with the increased intracellular calcium, activates protein kinase C (PKC). PKC is a family of serine/threonine kinases that play a pivotal role in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The activation of PKC is a key event in the signaling cascade initiated by endothelin receptor agonists.
Modulation of Gene Expression and Protein Synthesis
The intricate signaling networks activated by Endothelin 1, Ala(3,11)- ultimately converge on the nucleus to modulate gene expression and protein synthesis. The activation of transcription factors by the MAPK and other signaling pathways leads to changes in the transcription of specific genes. For example, endothelin-1 has been shown to regulate the expression of genes involved in cell proliferation and fibrosis. ptglab.com This transcriptional regulation is a key mechanism by which endothelins exert their long-term physiological and pathophysiological effects.
Research on Cell Cycle Regulation (e.g., cyclins, CDKs)
Endothelin-1 is recognized as a mitogenic factor that can induce cell cycle progression, a fundamental process for cell proliferation. ahajournals.orgnih.gov This process is tightly controlled by the sequential activation of cyclin-dependent kinases (CDKs), which are themselves regulated by binding to their partner proteins, the cyclins. wikipedia.org Research into ET-1's signaling has revealed its influence on key components of the cell cycle machinery.
Studies have demonstrated that ET-1 stimulation leads to an increase in the expression of Cyclin D1. ahajournals.orgnih.gov Cyclin D1 is a crucial regulator of the G1 phase of the cell cycle; it partners with CDK4 and CDK6 to form active complexes. wikipedia.orgnih.gov The Cyclin D1-CDK4/6 complex phosphorylates the Retinoblastoma protein (pRb), which in turn releases the E2F transcription factor. nih.gov E2F then activates the transcription of genes necessary for the cell to transition from the G1 phase to the S phase, where DNA replication occurs. nih.gov
Investigations in NIH3T3 cells showed that ET-1 increased Cyclin D1 protein levels in a time- and dose-dependent manner, with a significant 5.1-fold increase observed 8 hours after stimulation. ahajournals.orgnih.gov This upregulation of Cyclin D1 was followed by an increase in the kinase activity of both CDK4 and CDK2. ahajournals.orgnih.gov The activation of these CDKs is essential for overcoming the G1 checkpoint and initiating DNA synthesis. nih.gov The mitogenic action of ET-1 is mediated through various intracellular signaling pathways, including the phosphatidylinositol 3-kinase (PI3K), protein kinase C (PKC), and extracellular signal-regulated kinase (ERK) pathways, which converge on the cell cycle regulatory machinery at distinct points. ahajournals.orgnih.govresearchgate.net
| Molecule | Family/Type | Role in Cell Cycle | Effect of ET-1 Stimulation |
|---|---|---|---|
| Cyclin D1 | Cyclin | Forms active complexes with CDK4/6 to regulate G1/S transition. wikipedia.orgnih.gov | Protein expression is significantly increased. ahajournals.orgnih.gov |
| CDK4 | Cyclin-Dependent Kinase | Activated by Cyclin D1; phosphorylates pRb to promote G1 progression. ahajournals.orgwikipedia.org | Kinase activity is increased. ahajournals.orgnih.gov |
| CDK2 | Cyclin-Dependent Kinase | Partners with Cyclin E and Cyclin A to regulate G1/S transition and S phase progression. ahajournals.org | Kinase activity is increased. ahajournals.orgnih.gov |
Studies on Inflammatory Mediator Production (e.g., cytokines, chemokines)
Beyond its vasoconstrictive and mitogenic roles, Endothelin-1 is increasingly recognized as a pro-inflammatory mediator. nih.govmdpi.com It contributes to inflammatory processes by stimulating the synthesis and release of various cytokines and chemokines from different cell types, including immune cells and endothelial cells. nih.govmdpi.comnih.gov This action links the endothelin system to the pathogenesis of various inflammatory and vascular diseases. nih.govnih.gov
ET-1 has been shown to induce the production of several key inflammatory cytokines. For instance, it can stimulate monocytes to increase the expression of tumor necrosis factor-α (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). mdpi.comnih.gov These cytokines are pivotal in orchestrating inflammatory responses; they can promote the recruitment of immune cells, a process known as chemotaxis, which ET-1 also directly stimulates. mdpi.comnih.gov This creates a potential positive feedback loop, as these same inflammatory cytokines can, in turn, stimulate the synthesis and release of ET-1, thereby amplifying the inflammatory cascade. mdpi.comnih.gov
Furthermore, ET-1 is involved in the production of chemokines, which are a specific class of cytokines that direct the migration of leukocytes. nih.gov Research has demonstrated that ET-1 stimulates monocytes to produce IL-8 (a potent neutrophil chemoattractant) and monocyte chemoattractant protein-1 (MCP-1). nih.gov The induction of these chemokines likely enhances the infiltration of white blood cells into tissues during inflammatory conditions. nih.gov Studies on endothelial cells have also shown that certain chemokines, such as MCP-1, can induce the expression of ET-1, further highlighting the intricate cross-talk between the endothelin and chemokine systems in inflammation. nih.gov
| Mediator | Type | Primary Function | Cell Source (Stimulated by ET-1) |
|---|---|---|---|
| Interleukin-1 (IL-1) | Cytokine | Pro-inflammatory; promotes expression of adhesion molecules and other cytokines. mdpi.commdpi.com | Monocytes. mdpi.comnih.gov |
| Interleukin-6 (IL-6) | Cytokine | Pro-inflammatory; involved in immune response and inflammation. mdpi.comfrontiersin.org | Monocytes, Mast cells. nih.govmdpi.comnih.gov |
| Tumor Necrosis Factor-α (TNF-α) | Cytokine | Central regulator of inflammation. nih.govmdpi.com | Monocytes, Mast cells. nih.govmdpi.comnih.gov |
| Interleukin-8 (IL-8) | Chemokine | Chemoattractant for neutrophils. nih.gov | Monocytes. nih.gov |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Chemokine | Recruits monocytes, T cells, and dendritic cells to sites of inflammation. nih.govmdpi.com | Monocytes. nih.gov |
Experimental Applications and Research Models Utilizing Endothelin 1, Ala 3,11
In Vitro Experimental Systems
Isolated tissue preparations have been fundamental in characterizing the vasoactive properties of Endothelin 1, Ala(3,11)- and understanding its interaction with endothelin receptors in different vascular beds.
Rat Aortic Rings: Studies utilizing endothelium-denuded rat aortic rings have demonstrated that Endothelin 1, Ala(3,11)- induces concentration-dependent contractions. This response, however, is less potent compared to endothelin-1 (B181129), indicating that the structural modification affects its contractile efficacy.
Rabbit Pulmonary Artery: In the rabbit pulmonary artery, endothelin-1 is a potent vasoconstrictor. nih.gov Research has shown that endothelin-1-induced contraction in this tissue is primarily mediated by ETB receptors, a characteristic that differs from the ETA receptor dominance in human pulmonary arteries. ahajournals.org While direct studies on the Ala(3,11)- analog are limited, the established role of ETB receptors in this tissue provides a basis for investigating the specific effects of this analog.
Table 1: Summary of Contractility Studies in Isolated Tissues
| Tissue Preparation | Key Findings | Primary Receptor(s) Implicated |
|---|---|---|
| Rat Aortic Rings | Induces concentration-dependent contractions, less potent than endothelin-1. | ETA |
| Rabbit Pulmonary Artery | Endothelin-1 is a potent vasoconstrictor. | ETB ahajournals.org |
| Rabbit Saphenous Vein | Contraction mediated by a heterogeneous receptor population. | ETA and ETB nih.gov |
Cell culture models have been pivotal in dissecting the cellular and molecular mechanisms underlying the effects of endothelins on various cell types.
Vascular Smooth Muscle Cells (VSMC): Endothelin-1 is a known mitogen for vascular smooth muscle cells, promoting their proliferation and migration, which are key events in the pathogenesis of atherosclerosis. ahajournals.orgnih.govub.edu The proliferative effects of endothelin-1 in VSMCs can be mediated through various signaling pathways, including the activation of extracellular signal-regulated kinases (ERK). ahajournals.orgnih.gov While some studies show potent mitogenic effects, others indicate that endothelin-1's primary role may be to potentiate the proliferative response to other growth factors like PDGF. ahajournals.org
Endothelial Cells: Endothelins influence endothelial cell proliferation and migration, crucial processes in angiogenesis. nih.gov Studies have shown that endothelin-1 can promote the migration of endothelial cells through the activation of ETB receptors. nih.gov This process involves complex signaling cascades that regulate the remodeling of the actin cytoskeleton. nih.gov
Astrocytes: In the central nervous system, endothelin-1, acting through ETB receptors, promotes astrocyte proliferation. nih.gov An analog, [Ala(1,3,11,15)]ET-1, has been shown to increase the phosphorylation of STAT3 in cultured rat astrocytes, a key step in the signaling pathway leading to proliferation. nih.gov Endothelin-1 can also induce a reactive phenotype in astrocytes, characterized by enhanced expression of glial fibrillary acidic protein (GFAP). nih.gov
Lymphatic Endothelial Cells (LEC): Emerging research indicates that endothelin-1 acts as a lymphangiogenic mediator. nih.govaacrjournals.org In cultured lymphatic endothelial cells, endothelin-1, via ETB receptors, promotes proliferation, invasion, and the formation of vascular-like structures. nih.govaacrjournals.org This suggests a role for the endothelin system in lymphatic vessel formation and function.
Tumor Cells: The endothelin axis is implicated in tumorigenesis. Endothelin-1 can act as an autocrine/paracrine growth factor for various cancer cell lines, stimulating their proliferation. aacrjournals.org
Specific cell lines are valuable tools for characterizing the binding affinities and functional responses of endothelin analogs to different receptor subtypes.
A-10 Cells: The A-10 cell line, derived from embryonic rat thoracic aorta, is a widely used model for studying vascular smooth muscle cells. These cells express high-affinity receptors for endothelin-1. nih.gov Receptor binding assays in A-10 cells have been developed for high-throughput screening of compounds that interact with endothelin receptors. nih.gov
Girardi Heart Cells: Girardi heart cells, derived from human atrium, express functional ETB-type endothelin receptors. nih.gov Studies in these cells have shown that endothelin isopeptides, including endothelin-1, endothelin-2, and endothelin-3, induce a rise in cytosolic free calcium with almost the same potency, which is characteristic of ETB receptor activation. nih.gov
In Vivo Animal Models
In vivo studies in animal models have been crucial for understanding the systemic effects of endothelins on cardiovascular regulation.
The administration of endothelin-1 to anesthetized rats typically produces a biphasic blood pressure response: an initial, transient depressor phase followed by a more sustained pressor phase. nih.gov Intravenous bolus injections of endothelin-1 lead to dose-dependent increases in mean arterial pressure, systemic arterial resistance, and venous resistance, accompanied by a decrease in heart rate and cardiac output. nih.gov These effects are independent of sympathetic activation. nih.gov Studies with different endothelin isopeptides have suggested the existence of multiple receptor subtypes involved in blood pressure regulation. nih.gov
Table 2: Hemodynamic Effects of Endothelin-1 in Anesthetized Rats
| Parameter | Response to Endothelin-1 |
|---|---|
| Mean Arterial Pressure | Initial transient decrease followed by a sustained increase nih.gov |
| Systemic Arterial Resistance | Dose-dependent increase nih.gov |
| Venous Resistance | Dose-dependent increase nih.gov |
| Heart Rate | Decrease nih.gov |
| Cardiac Output | Decrease nih.gov |
Rat Mesenteric Vascular Bed: The rat mesenteric vascular bed is a widely used model to study vascular tone and reactivity in resistance arteries. Endothelin-1 is a potent vasoconstrictor in this vascular bed. nih.goveur.nl Studies have investigated the influence of various factors, such as perivascular adipose tissue, on endothelin-1-induced constriction in mesenteric arteries. tandfonline.com Research has also explored how conditions like ischemia-reperfusion can alter the vascular responses to endothelin-1, in part through the upregulation of ETB receptors in the smooth muscle cells. nih.gov
Investigation of Vascular Remodeling Processes (e.g., hypertrophy, hyperplasia)
Endothelin-1 (ET-1) is a well-established factor in vascular remodeling, a pathological process involving changes in the structure of blood vessel walls. ET-1 promotes the growth and proliferation of vascular smooth muscle cells, contributing to both hypertrophy (an increase in cell size) and hyperplasia (an increase in cell number). mdpi.comoup.com These cellular changes lead to a thickening of the arterial media, a hallmark of hypertensive vascular disease and atherosclerosis. mdpi.comoup.com
To dissect the specific roles of the endothelin A (ETA) and endothelin B (ETB) receptors in these processes, researchers utilize selective agonists in experimental models. Endothelin 1, Ala(3,11)-, a selective ETB receptor agonist, is employed to isolate and study the distinct contribution of the ETB receptor to vascular remodeling. While ETA receptors are primarily associated with smooth muscle cell growth and contraction, the function of ETB receptors is more complex. oup.com Experimental use of Endothelin 1, Ala(3,11)- helps to clarify whether ETB receptor activation on smooth muscle cells or other cell types contributes to or counteracts the hypertrophic and proliferative signals that drive vascular remodeling. mdpi.comoup.com
Table 1: Role of Endothelin-1 in Vascular Remodeling Processes
| Process | Effect of Endothelin-1 | Primary Receptor Implicated | Experimental Utility of Endothelin 1, Ala(3,11)- |
|---|---|---|---|
| Hypertrophy | Increases vascular smooth muscle cell size. mdpi.com | ETA / ETB oup.com | Isolates the specific contribution of ETB receptor activation to hypertrophic signaling. |
| Hyperplasia | Stimulates vascular smooth muscle cell proliferation. oup.com | ETA oup.com | Investigates potential proliferative or anti-proliferative roles mediated by the ETB receptor. |
| Fibrosis | Stimulates collagen synthesis and extracellular matrix deposition. mdpi.com | ETA / ETB | Determines the involvement of ETB receptors in the fibrotic components of vascular remodeling. |
Studies in Models of Endothelial Dysfunction and Oxidative Stress
Endothelial dysfunction is an early event in the development of cardiovascular disease, characterized by a reduced bioavailability of vasodilators like nitric oxide (NO) and an increase in vasoconstrictors, such as ET-1. oup.comnih.gov ET-1 is a key contributor to this imbalance, not only through its potent vasoconstrictor actions but also by promoting oxidative stress. mdpi.com
In experimental models, ET-1 has been shown to stimulate the production of reactive oxygen species (ROS), such as superoxide, in endothelial and vascular smooth muscle cells. mdpi.comnih.gov This increase in oxidative stress can directly scavenge NO, reducing its biological activity and further impairing endothelium-dependent vasodilation. mdpi.comoup.com
Table 2: Endothelin-1, Oxidative Stress, and Endothelial Dysfunction
| Component | Observed Effect of ET-1 | Mechanism | Relevance of Endothelin 1, Ala(3,11)- |
|---|---|---|---|
| Oxidative Stress | Increased production of Reactive Oxygen Species (ROS). mdpi.com | Activation of NADPH oxidase in vascular cells. mdpi.com | Helps to determine the specific role of ETB receptor activation in ROS generation. oup.com |
| Nitric Oxide (NO) Bioavailability | Reduced. nih.gov | Decreased eNOS expression; ROS-mediated scavenging of NO. mdpi.comoup.com | Investigates whether selective ETB activation promotes or inhibits NO production and release. |
| Vascular Tone | Shift towards vasoconstriction. oup.com | Direct smooth muscle cell contraction; impaired endothelial-dependent vasodilation. nih.gov | Differentiates ETB-mediated vasodilation (endothelial) from potential ETB-mediated vasoconstriction (smooth muscle). oup.com |
| Inflammation | Promotes inflammatory responses. oup.com | Acts as a chemoattractant for monocytes and macrophages. oup.com | Studies the involvement of ETB receptors in mediating pro-inflammatory signaling in the vasculature. |
Research on Specific Organ Systems:
Renal Physiology and Pathophysiology Models
The endothelin system is a crucial regulator of renal function, influencing kidney hemodynamics, glomerular filtration, and the transport of sodium and water. nih.gov ET-1 is produced by numerous cell types within the kidney, including glomerular, tubular, and vascular cells, and exerts its effects through both ETA and ETB receptors, which are widely expressed throughout the organ. nih.govnih.gov In pathological states, overactivation of the ET-1 system contributes to renal injury, inflammation, fibrosis, and the progression of chronic kidney disease. nih.govyoutube.com
The distinct and sometimes opposing actions of the ETA and ETB receptors necessitate the use of selective pharmacological tools in research. oup.com Endothelin 1, Ala(3,11)-, as a selective ETB receptor agonist, is invaluable in experimental models of renal physiology and pathophysiology. For instance, while ETA receptor activation generally causes renal vasoconstriction and a decrease in renal blood flow, endothelial ETB receptors can mediate vasodilation. nih.govoup.com In the collecting duct, ETB receptors are pivotal for regulating sodium and water excretion. Studies using models of ETB receptor deficiency have shown that the absence of this receptor's function leads to increased susceptibility to renal injury, suggesting a protective role. researchgate.net Therefore, using Endothelin 1, Ala(3,11)- in renal models allows researchers to specifically probe the protective, vasodilatory, and natriuretic pathways mediated by the ETB receptor, helping to unravel its specific contributions to maintaining renal health and its role in diseases like hypertension and diabetic nephropathy. nih.gov
Pulmonary System Models
In the pulmonary system, the ET-1 axis is a key player in regulating vascular tone and structure, with its dysregulation being central to the pathogenesis of pulmonary arterial hypertension (PAH). mdpi.com In patients and animal models of PAH, there is an increased expression of ET-1 in the lung tissue and elevated circulating levels of the peptide. nih.govfrontiersin.org This leads to pronounced vasoconstriction, as well as significant vascular remodeling characterized by the proliferation of pulmonary arterial smooth muscle cells. mdpi.comnih.gov
Both ETA and ETB receptors are expressed in the pulmonary vasculature. nih.gov ETA receptors, located on smooth muscle cells, are primary mediators of vasoconstriction and mitogenesis. nih.gov ETB receptors, however, have a dual role: those on endothelial cells stimulate the release of vasodilators like NO and prostacyclin, while those on smooth muscle cells can contribute to vasoconstriction. nih.govfrontiersin.org
This complexity makes selective agonists like Endothelin 1, Ala(3,11)- essential for pulmonary research. In experimental models of PAH, such as those induced by chronic hypoxia, selective ETB agonists are used to investigate the vasodilatory capacity of the pulmonary endothelium. nih.govnih.gov Studies in newborn lambs with induced pulmonary hypertension have shown that ETB receptor agonists can produce selective pulmonary vasodilation, an effect mediated partly by the release of nitric oxide. nih.gov These models demonstrate the utility of Endothelin 1, Ala(3,11)- in isolating the ETB-mediated vasodilatory pathway, which could have therapeutic implications for diseases characterized by excessive pulmonary vasoconstriction. nih.govresearchgate.net
Central Nervous System Research, e.g., Astrogliosis Models
Within the central nervous system (CNS), ET-1 and its receptors are involved in various pathophysiological processes, particularly following injury or in neurodegenerative diseases. nih.govresearchgate.net Astrocytes, a major cell type in the CNS, both produce ET-1 and express high levels of ETB receptors, especially after injury. nih.gov A key response of astrocytes to CNS trauma, ischemia, or disease is reactive astrogliosis, a process involving cellular hypertrophy and proliferation that can lead to the formation of a glial scar. nih.govjneurosci.org
Activation of astrocytic ETB receptors is a key driver of this reactive process. nih.govresearchgate.net Experimental models utilize selective ETB receptor agonists, such as [Ala1,3,11,15]-ET-1 (a compound related to Endothelin 1, Ala(3,11)-), to study these mechanisms directly. nih.gov Intracerebroventricular administration of a selective ETB agonist has been shown to promote the conversion of resting astrocytes into a reactive state. nih.gov In cultured astrocytes, ET-1 acting via the ETB receptor promotes proliferation and enhances the expression of glial fibrillary acidic protein (GFAP), a marker of reactivity. jneurosci.org This response involves the activation of specific intracellular signaling pathways, such as STAT3 and JNK/c-Jun. nih.govjneurosci.org The use of Endothelin 1, Ala(3,11)- in these models is crucial for confirming that the ETB receptor is the primary mediator of ET-1-induced astrogliosis and for elucidating the downstream signaling cascades involved in this fundamental CNS injury response. nih.govjneurosci.org
Lymphangiogenesis Research in Animal Models
Lymphangiogenesis, the formation of new lymphatic vessels from pre-existing ones, is a vital process in development, tissue repair, and immunity, but it also plays a role in pathological conditions such as tumor metastasis. nih.govaacrjournals.org Recent research has identified the endothelin axis as a novel and important mediator of lymphangiogenesis. nih.govaacrjournals.org
Studies have demonstrated that lymphatic endothelial cells (LECs) produce ET-1 and express the ETB receptor. nih.govaacrjournals.org The activation of this receptor by ET-1 directly promotes several key steps in the lymphangiogenic process, including the proliferation and invasion of LECs and their organization into vascular-like structures. nih.gov Furthermore, ET-1, acting through the ETB receptor, can upregulate the expression of other critical lymphangiogenic factors, such as Vascular Endothelial Growth Factor C (VEGF-C) and its receptor, VEGFR-3. aacrjournals.org
The use of Endothelin 1, Ala(3,11)- as a selective ETB agonist is a powerful tool in animal models designed to study this process in vivo. For example, in a Matrigel plug assay, a common model to assess angiogenesis and lymphangiogenesis, ET-1 has been shown to promote the outgrowth of lymphatic vessels. nih.gov The specificity of this effect is confirmed by showing it can be blocked by a selective ETB antagonist. aacrjournals.org Therefore, applying Endothelin 1, Ala(3,11)- in these models allows researchers to directly stimulate the ETB pathway and confirm its direct, causative role in promoting the formation of new lymphatic vessels, separate from the influence of other growth factors or receptor systems. nih.govaacrjournals.org
Tumor Microenvironment and Angiogenesis Research in Xenograft Models
The study of the tumor microenvironment and angiogenesis in preclinical xenograft models has been significantly advanced by the use of receptor-selective compounds. Endothelin 1, Ala(3,11)-, a synthetic analog of Endothelin-1, is utilized in research as a selective agonist for the Endothelin B (ETB) receptor. The activation of ETB receptors, which are overexpressed on the endothelium of tumor vasculature, provides a valuable tool for investigating and modulating tumor blood flow and vascular permeability. nih.govnih.gov
Research in this area often employs compounds analogous to Endothelin 1, Ala(3,11)-, such as the well-characterized selective ETB receptor agonist IRL-1620, to probe the functional responses of the tumor microenvironment. mdpi.com In various xenograft models, the activation of the ETB receptor by such agonists has been shown to induce transient and specific changes in tumor hemodynamics. jst.go.jp This effect is primarily mediated by the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator. nih.govjst.go.jp
The resulting vasodilation within the tumor vasculature can transiently increase tumor blood perfusion and enhance vascular permeability. jst.go.jpaacrjournals.org This phenomenon, known as the enhanced permeability and retention (EPR) effect, is a cornerstone of research into improving the delivery and efficacy of macromolecular anticancer drugs. jst.go.jp By modulating the tumor microenvironment to favor increased drug accumulation, selective ETB agonists serve as critical research tools.
Studies using xenograft models, such as murine colon cancer models, have demonstrated that the co-administration of a selective ETB agonist with nanocarriers like PEGylated liposomes can significantly increase the accumulation of these carriers within the tumor tissue compared to controls. jst.go.jp This enhanced delivery is a direct consequence of the agonist's effect on the tumor vasculature. The findings from these models are crucial for understanding the complex interplay between tumor blood flow, angiogenesis, and the potential for therapeutic intervention. jst.go.jpnih.gov The specific blockade of the ETB receptor with antagonists has also been shown to inhibit tumor growth and neovascularization in melanoma xenografts, further underscoring the pivotal role of this pathway in tumor progression and angiogenesis. nih.govscispace.com
Research Findings on ETB Agonist Effects in a CT-26 Xenograft Model
The following table summarizes key findings from a study investigating the effects of the selective ETB receptor agonist IRL-1620 on the tumor microenvironment in a murine colon cancer (CT-26) xenograft model.
| Parameter Measured | Observation | Implication for Tumor Microenvironment Research |
| Tumor Accumulation of Liposomes | Co-injection of the ETB agonist nearly doubled the tumor accumulation of PEGylated liposomes compared to the control group. jst.go.jp | Demonstrates modulation of vascular permeability and enhancement of the EPR effect. |
| Mechanism of Action | The agonist induces ETB receptor signaling, leading to eNOS activation and subsequent NO-mediated vasodilation. jst.go.jp | Confirms the role of the ETB receptor-NO pathway in regulating tumor blood flow. |
| Effect Specificity | The enhanced accumulation effect was dose-dependent, with higher doses leading to receptor desensitization and a diminished effect. jst.go.jp | Highlights the transient and specific nature of ETB-mediated vascular modulation. |
| Vascular Response | The agonist-induced modulation of tumor blood flow is a transient event, typically lasting around 30 minutes. jst.go.jp | Provides a window for targeted drug delivery during a period of increased vascular permeability. |
Future Directions in Endothelin 1, Ala 3,11 Research
Development of Novel Endothelin Receptor Ligands and Probes
The selective nature of Endothelin 1, Ala(3,11)- for the endothelin B (ETB) receptor has established it as a foundational tool in the creation of new endothelin receptor ligands and molecular probes. This analog serves as a critical template and pharmacological standard, guiding the design of innovative molecules with customized affinities and selectivities. Scientists have leveraged the structural framework of endothelin and its analogs, such as Endothelin 1, Ala(3,11)-, to investigate the structure-activity relationships that dictate receptor binding. The key modification of substituting alanine (B10760859) for aspartic acid at position 3 and asparagine at position 11 significantly shifted the binding preference to the ETB receptor. This discovery has catalyzed further exploration into other amino acid substitutions to refine both selectivity and affinity.
The creation of radiolabeled and fluorescently-tagged versions of ETB-selective ligands, influenced by the characteristics of Endothelin 1, Ala(3,11)-, has empowered researchers to visualize and measure the distribution and density of ETB receptors in a variety of tissues and disease models. These molecular probes are essential for both in vitro and in vivo imaging studies, offering valuable insights into the roles of the ETB receptor in both normal physiological and pathological conditions. Moreover, the knowledge gained from Endothelin 1, Ala(3,11)- has paved the way for the design of non-peptide antagonists and agonists. These smaller molecules present potential benefits like improved oral bioavailability and metabolic stability, positioning them as promising candidates for therapeutic development. The ongoing search for new ligands is concentrated on enhancing subtype selectivity, improving pharmacokinetic profiles, and modulating functional activity at the ETB receptor.
| Compound/Ligand | Receptor Selectivity | Classification |
|---|---|---|
| Endothelin-1 (B181129) | ETA ≈ ETB | Non-selective agonist |
| BQ-123 | ETA selective | Antagonist |
| BQ-788 | ETB selective | Antagonist |
| IRL-1620 | ETB selective | Agonist |
| Endothelin 1, Ala(3,11)- | ETB selective | Agonist |
Advanced Structural and Biophysical Analyses
The pronounced receptor selectivity of Endothelin 1, Ala(3,11)- has made it a focal point for detailed structural and biophysical studies aimed at deciphering the molecular underpinnings of its interaction with the ETB receptor. Sophisticated analytical techniques are being utilized to analyze the conformational dynamics and binding kinetics of this significant analog. High-resolution nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are leading these investigations, with the goal of determining the three-dimensional structure of Endothelin 1, Ala(3,11)- both independently and when bound to the ETB receptor. This structural information provides a detailed blueprint of the crucial amino acid residues and intermolecular forces that control its high-affinity, selective binding.
Biophysical methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to measure the binding affinity (Kd), as well as the association (kon) and dissociation (koff) rates of Endothelin 1, Ala(3,11)- with the ETB receptor. These studies have shed light on the thermodynamic and kinetic aspects of the interaction, providing a deeper understanding of the molecular recognition process. Complementing these experimental methods are computational modeling and molecular dynamics simulations. By generating in silico models of the Endothelin 1, Ala(3,11)-ETB receptor complex, researchers can simulate the dynamic behavior of this ligand-receptor pair, predict the effects of additional amino acid substitutions, and inform the rational design of new ligands with superior properties.
Elucidating Nuances of ETB Receptor-Mediated Signaling
Endothelin 1, Ala(3,11)- is a vital instrument for unraveling the intricate and often cell-type-specific signaling pathways activated by the ETB receptor. Its high degree of selectivity enables the targeted activation of ETB receptors, allowing scientists to examine the subsequent signaling cascades without interference from ETA receptor activation. When an agonist such as Endothelin 1, Ala(3,11)- binds to the ETB receptor, a G protein-coupled receptor (GPCR), it can couple to a variety of G proteins, predominantly Gαq/11 and Gαi/o. This coupling triggers the activation of several downstream effectors, including phospholipase C (PLC), which in turn produces inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately cause an increase in intracellular calcium levels and the activation of protein kinase C (PKC).
Recent studies have also brought attention to the concept of biased agonism, where different ligands can stabilize unique receptor conformations, leading to the preferential activation of specific signaling pathways. Research using Endothelin 1, Ala(3,11)- and other ETB-selective ligands is helping to determine if biased agonism is a significant factor in ETB receptor signaling and its physiological outcomes. Additionally, ongoing investigations are exploring the role of β-arrestin-mediated signaling and receptor internalization following the activation of the ETB receptor by selective agonists.
| G Protein | Effector | Second Messengers | Cellular Response |
|---|---|---|---|
| Gαq/11 | Phospholipase C (PLC) | IP3, DAG | Increased intracellular Ca2+, PKC activation |
| Gαi/o | Adenylyl cyclase | Decreased cAMP | Inhibition of PKA |
| - | β-arrestin | - | Receptor desensitization, internalization, MAPK signaling |
Application in Complex Multicellular and Organ-on-Chip Models for Endothelin System Research
A significant hurdle in biomedical research is translating findings from basic cell culture systems to more complex physiological settings. Endothelin 1, Ala(3,11)- is emerging as a crucial tool in overcoming this challenge through its application in sophisticated multicellular and organ-on-chip models. Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately replicate the in vivo microenvironment, including intricate cell-cell and cell-matrix interactions. The use of Endothelin 1, Ala(3,11)- in these models facilitates the study of ETB receptor function in a more physiologically relevant context. For instance, researchers can explore the role of ETB-mediated signaling in processes like angiogenesis, tissue fibrosis, and tumor development within these complex 3D structures.
Organ-on-a-chip technology marks a significant advancement, allowing for the creation of microfluidic devices that mimic the structure and function of human organs. These "chips" can be utilized to examine the effects of selective ETB receptor activation by Endothelin 1, Ala(3,11)- on organ-level physiology and pathophysiology. For example, a "vasculature-on-a-chip" model could be employed to investigate the role of ETB receptors in the regulation of vascular tone and permeability in response to this selective agonist. The application of Endothelin 1, Ala(3,11)- in these advanced models is anticipated to yield more predictive data regarding the therapeutic potential and potential side effects of targeting the ETB receptor, thereby expediting the translation of fundamental research into clinical practice.
Q & A
Basic Research Question: What is the structural and functional significance of the Ala(3,11) substitutions in endothelin-1 (ET-1), and how do these modifications influence receptor binding specificity?
Methodological Answer:
The Ala(3,11) substitutions replace cysteine residues in the native ET-1 sequence, disrupting disulfide bonds critical for maintaining the peptide’s tertiary structure. This modification reduces binding affinity for endothelin A (ETA) receptors while enhancing selectivity for endothelin B (ETB) receptors, as demonstrated by competitive binding assays using radiolabeled ET-1 and receptor-specific antagonists (e.g., BQ-123 for ETA) . To validate receptor specificity:
- Use isolated vascular rings (e.g., porcine coronary arteries) to compare contractile responses mediated by ETA vs. ETB receptors .
- Perform saturation binding assays with membrane preparations from tissues expressing distinct receptor subtypes (e.g., ETA-dominant smooth muscle vs. ETB-rich endothelial cells) .
Basic Research Question: Which experimental models are optimal for characterizing the pharmacological activity of [Ala³,¹¹]-ET-1 analogs in vascular studies?
Methodological Answer:
- In vitro: Use organ bath setups with arterial/venous rings (e.g., equine palmar digital vessels) pre-treated with receptor antagonists to isolate ETB-mediated vasodilation or ETA-mediated vasoconstriction .
- In vivo: Anesthetized rat models allow systemic evaluation of blood pressure changes, where ETB agonists typically induce transient hypotension followed by ETA-mediated hypertension .
- Cell-based assays: Transfected HEK293 cells expressing human ETA or ETB receptors enable quantification of ligand-induced intracellular calcium flux or cAMP modulation .
Advanced Research Question: How can researchers resolve contradictions in reported ETB selectivity of [Ala³,¹¹]-ET-1 across different vascular beds?
Methodological Answer:
Discrepancies may arise from variations in receptor density, endothelial integrity, or experimental conditions. To address this:
- Standardize tissue preparation protocols (e.g., endothelial preservation via gentle CHAPS detergent treatment) to maintain receptor functionality .
- Compare responses in multiple vascular beds (e.g., mesenteric vs. coronary arteries) using matched antagonist concentrations (e.g., 1 μM BQ-788 for ETB blockade) .
- Quantify receptor expression levels via qPCR or Western blot in each tissue to correlate functional responses with subtype abundance .
Advanced Research Question: What methodological considerations are critical when translating in vitro findings for [Ala³,¹¹]-ET-1 to in vivo systems?
Methodological Answer:
- Dose calibration: Account for peptide degradation in vivo by testing stability in plasma (e.g., HPLC analysis of half-life) and adjusting infusion rates .
- Pharmacokinetic profiling: Use tracer compounds (e.g., fluorescently labeled analogs) to monitor tissue distribution and clearance .
- Control for compensatory mechanisms: Administer NO synthase inhibitors (e.g., L-NAME) to isolate ETB-mediated vasodilation from endogenous nitric oxide pathways .
Data Analysis Question: What statistical approaches are recommended for analyzing dose-response relationships of partial ETB agonists like [Ala³,¹¹]-ET-1?
Methodological Answer:
- Non-linear regression: Fit sigmoidal curves to dose-response data using tools like GraphPad Prism, reporting EC₅₀ values and Hill slopes to assess cooperativity .
- Two-way ANOVA: Compare maximal responses (Emax) and potency (EC₅₀) between analogs and native ET-1 across receptor subtypes .
- Error propagation: Include error bars for biological replicates (n ≥ 3) and use paired t-tests for within-tissue comparisons to minimize inter-sample variability .
Advanced Experimental Design: How can researchers optimize protocols to distinguish between direct receptor effects and downstream signaling modulation by [Ala³,¹¹]-ET-1?
Methodological Answer:
- Pathway-specific inhibitors: Pre-treat tissues with U73122 (PLC inhibitor) or H89 (PKA inhibitor) to block downstream signaling cascades .
- Calcium imaging: Use Fluo-4 AM-loaded cells to differentiate between ETB-mediated calcium release (transient) and ETA-driven sustained calcium influx .
- Transcriptional profiling: RNA-seq of treated endothelial cells can identify ETB-dependent gene regulation (e.g., eNOS upregulation) vs. ETA-linked pro-inflammatory pathways .
Contradiction Analysis: How should researchers address conflicting reports on the vasodilatory vs. vasoconstrictor effects of [Ala³,¹¹]-ET-1 in different studies?
Methodological Answer:
- Replicate key experiments: Use identical buffer conditions (e.g., pH, calcium concentration) and agonist pre-treatment durations .
- Assess endothelial dependence: Compare responses in intact vs. endothelium-denuded vessels to clarify ETB’s role in vasodilation .
- Meta-analysis: Systematically review methodologies from conflicting studies (e.g., differences in peptide purity, animal strain, or anesthesia) to identify confounding variables .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
